molecular formula C19H18N4O6 B7712392 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide

Cat. No. B7712392
M. Wt: 398.4 g/mol
InChI Key: HXKHXTUFIDNOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. The compound has been found to target the COX-2 enzyme, which is involved in inflammation, and the EGFR and HER2 receptors, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the COX-2 enzyme, which is involved in the production of prostaglandins. It has also been found to inhibit cancer cell growth by targeting the EGFR and HER2 receptors, which are involved in cell signaling pathways. Additionally, it has been found to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide in lab experiments include its potential applications in drug development for various diseases, its ability to target multiple enzymes and signaling pathways, and its anti-microbial properties. However, the limitations include its complex synthesis method, potential toxicity, and lack of clinical trials.

Future Directions

For research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide include further studies on its potential applications in drug development for various diseases, including cancer and inflammation. Additionally, research on its toxicity and safety profile is needed to determine its potential for clinical use. Furthermore, studies on its mechanism of action and its ability to target multiple enzymes and signaling pathways can provide insights into its potential as a therapeutic agent.

Synthesis Methods

The synthesis method of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide involves the reaction of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine with 4-nitrobenzoyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)propanamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.

properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-27-15-8-3-12(11-16(15)28-2)19-21-18(29-22-19)10-9-17(24)20-13-4-6-14(7-5-13)23(25)26/h3-8,11H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKHXTUFIDNOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.